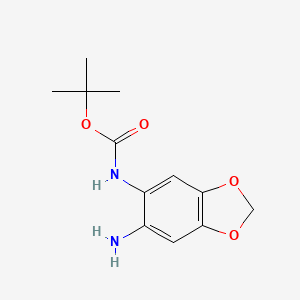![molecular formula C12H15F3N2O B1438973 [4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine CAS No. 1094436-83-5](/img/structure/B1438973.png)
[4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine
Overview
Description
[4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine is a chemical compound with the molecular formula C12H15F3N2O and a molecular weight of 260.26 g/mol . This compound is characterized by the presence of a morpholine ring, a trifluoromethyl group, and a phenylmethanamine structure. It is primarily used in research settings, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with morpholine and subsequent reduction of the resulting imine . The reaction conditions often include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride in an appropriate solvent like ethanol or tetrahydrofuran .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with industrial safety and environmental regulations .
Chemical Reactions Analysis
Types of Reactions
[4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted morpholine or phenylmethanamine derivatives .
Scientific Research Applications
[4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of [4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The morpholine ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound can modulate the activity of its targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
[4-(Morpholin-4-yl)phenyl]methanamine: Lacks the trifluoromethyl group, which may affect its chemical reactivity and biological activity.
[2-(Trifluoromethyl)phenyl]methanamine: Does not contain the morpholine ring, potentially altering its binding properties and applications.
Uniqueness
The presence of both the morpholine ring and the trifluoromethyl group in [4-(Morpholin-4-yl)-2-(trifluoromethyl)phenyl]methanamine makes it unique. This combination enhances its chemical versatility and biological activity, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
[4-morpholin-4-yl-2-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)11-7-10(2-1-9(11)8-16)17-3-5-18-6-4-17/h1-2,7H,3-6,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COWJRZUKFFPOFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


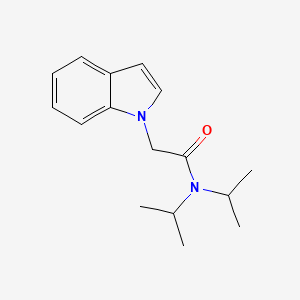
![5-[3-(Isopropylthio)phenyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1438891.png)
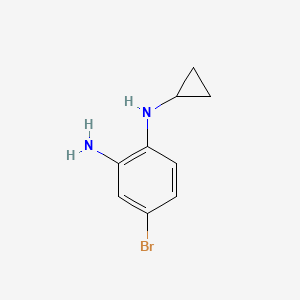
![N-[(2-methylphenyl)methyl]oxan-4-amine](/img/structure/B1438896.png)
![3-(2-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1438899.png)
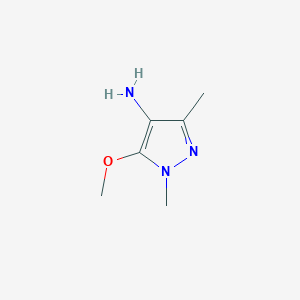

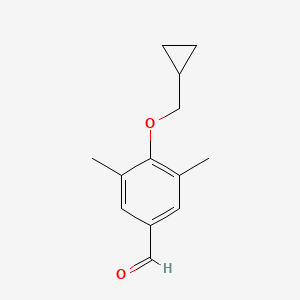
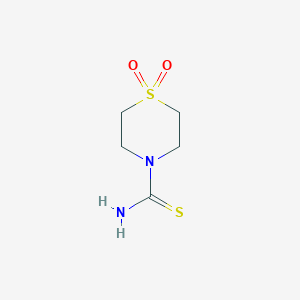
![Ethyl 4-[(cyclopropylmethyl)amino]benzoate](/img/structure/B1438906.png)
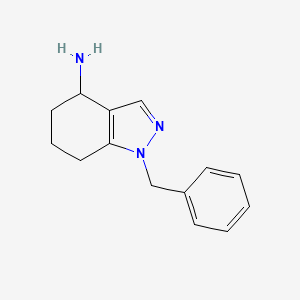
![N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B1438911.png)
